molecular formula C6H6ClN3 B2573332 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 96286-02-1

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B2573332
CAS RN: 96286-02-1
M. Wt: 155.59
InChI Key: BVSBKLHMMUZYKA-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound with a molecular weight of 155.59 .


Synthesis Analysis

The synthesis of pyrazole compounds, including 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is represented by the InChI code: 1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 .


Chemical Reactions Analysis

Pyrazole compounds, including 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile has a molecular weight of 155.59 . Its InChI code is 1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile: serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with binucleophiles facilitates the creation of diverse heterocyclic systems containing azole and condensed azole moieties . These heterocycles are crucial in pharmaceutical chemistry due to their wide range of biological activities.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic activity against certain types of breast and ovarian tumors. The synthesis of polysubstituted heterocycles starting from this compound has led to the discovery of molecules with potent anticancer activity, particularly in the nanomolar range .

Agrochemical Applications

Pyrazole derivatives, including those derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile , have been found to display good to excellent acaricidal activity against agricultural pests like Tetranychus cinnabarinus . Some compounds even show outstanding insecticidal activities against pests such as Plutella xylostella at lower concentrations .

Antileishmanial and Antimalarial Potential

The compound has been used in the synthesis of molecules with antileishmanial and antimalarial properties. Molecular simulation studies justify the potent in vitro antipromastigote activity of these derivatives, indicating their therapeutic potential .

Antibacterial and Antimycobacterial Properties

Derivatives of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile have been reported to exhibit antibacterial and antimycobacterial activities. This makes them valuable in the development of new antibiotics and treatments for bacterial infections .

Anti-inflammatory and Analgesic Effects

Research has indicated that certain derivatives of this compound have anti-inflammatory and analgesic effects. These properties are essential for the development of new medications to treat inflammation and pain-related disorders .

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSBKLHMMUZYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

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